molecular formula C8H10N4 B1278578 N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine CAS No. 63725-50-8

N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine

Cat. No.: B1278578
CAS No.: 63725-50-8
M. Wt: 162.19 g/mol
InChI Key: VVIUJUSHDAQSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine (CAS 63725-50-8) is a chemical compound with the molecular formula C8H10N4 and a molecular weight of 162.19 g/mol . This heterocyclic compound is built on the 1H-pyrazolo[3,4-b]pyridine scaffold, a fused bicyclic system of significant interest in medicinal chemistry due to its close resemblance to purine bases found in DNA and RNA . The scaffold is known for its versatility, with over 300,000 described derivatives highlighting its importance in drug discovery . Researchers value this compound and its structural analogues for their broad spectrum of pharmacological activities. Pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their potential as anticancer , antimicrobial , antiviral , anti-inflammatory , and antioxidant agents . Some derivatives have shown promising antiproliferative efficacy against human cancer cell lines, such as breast adenocarcinoma (MCF7) and hepatocellular carcinoma (Hep G2) . Furthermore, this core structure is found in compounds investigated as inhibitors for various kinases and fibroblast growth factor receptors, making it a key scaffold in the development of targeted therapies . Handling Information: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is highly recommended to consult the Safety Data Sheet (SDS) prior to use. The compound has been associated with the GHS hazard statement H314, indicating it causes severe skin burns and eye damage .

Properties

IUPAC Name

N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12(2)7-4-3-6-5-9-11-8(6)10-7/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIUJUSHDAQSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201245936
Record name N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63725-50-8
Record name N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63725-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution of Halogenated Precursors

A widely reported strategy involves substituting halogen atoms at position 6 of preformed pyrazolo[3,4-b]pyridine cores. For example, 4-chloro-1H-pyrazolo[3,4-b]pyridine reacts with dimethylamine under nucleophilic conditions to yield the target compound. This method aligns with protocols for analogous compounds, where chloro substituents are displaced by amines.

Reaction Conditions and Optimization

  • Solvent : Reactions are typically conducted in polar aprotic solvents (e.g., DMSO, DMF) to stabilize transition states.
  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates, with yields improving under reflux conditions.
  • Catalysts : Copper(I) iodide or palladium catalysts facilitate couplings for less reactive substrates, though dimethylamine’s high nucleophilicity often eliminates the need for catalysts.
Table 1: Representative Substitution Reactions
Starting Material Reagent Conditions Yield (%) Source
6-Chloro-1H-pyrazolo[3,4-b]pyridine Dimethylamine (2 eq) DMSO, 100°C, 12 h 78
6-Bromo-4-methylpyrazolo[3,4-b]pyridine Dimethylamine (3 eq) DMF, 120°C, 24 h 65

Key limitations include competing side reactions (e.g., over-alkylation) and the need for halogenated precursors, which require multi-step synthesis.

Cyclocondensation of 3-Aminopyrazoles with Carbonyl Derivatives

The pyrazolo[3,4-b]pyridine core can be constructed de novo via cyclocondensation. This method leverages 3-aminopyrazoles reacting with 1,3-dicarbonyl equivalents, such as β-ketoesters or azlactones, to form the pyridine ring.

Mechanistic Pathway

  • Nucleophilic Attack : The amino group of 3-aminopyrazole attacks a carbonyl carbon, forming an intermediate imine.
  • Cyclization : Intramolecular dehydration closes the pyridine ring, with the dimethylamino group introduced via tailored reactants.
Example Protocol:
  • Reactants : 5-Amino-1H-pyrazole (1 eq) + 4-arylidene-2-phenyloxazol-5(4H)-one (azlactone, 1.2 eq).
  • Conditions : Solvent-free, 150°C, 1.5 h → Intermediate dihydro derivative.
  • Oxidation : t-BuOK/DMSO, 150°C, 1.5 h → 4-Arylpyrazolo[3,4-b]pyridin-6-ones (81% yield).
  • Amination : The ketone at position 6 is converted to an amine via reductive amination or displacement.
Table 2: Cyclocondensation Yields with Varied Substituents
Azlactone Substituent Pyrazole Substituent Final Product Yield (%)
Phenyl Methyl 73
4-Fluorophenyl Ethyl 68

This method’s versatility allows modular introduction of substituents but requires post-cyclization steps to install the dimethylamino group.

Post-Synthetic Modification of Pyrazolo[3,4-b]Pyridine Intermediates

Functionalization after core synthesis is critical for installing the dimethylamino group. Two approaches dominate:

Reductive Amination

  • Substrate : 6-Ketopyrazolo[3,4-b]pyridine.
  • Reagents : Dimethylamine hydrochloride, sodium cyanoborohydride.
  • Conditions : MeOH, 60°C, 12 h → 65–72% yield.

Buchwald-Hartwig Amination

  • Substrate : 6-Bromopyrazolo[3,4-b]pyridine.
  • Catalyst : Pd(OAc)₂/Xantphos.
  • Base : Cs₂CO₃; Solvent: Toluene, 110°C → 70–85% yield.
Table 3: Post-Synthetic Methods Comparison
Method Advantages Disadvantages
Reductive Amination Mild conditions, broad substrate scope Requires pre-existing ketone
Buchwald-Hartwig High regioselectivity Costly catalysts, inert conditions

One-Pot Multicomponent Syntheses

Recent advances emphasize one-pot strategies to streamline synthesis. For instance, copper(II)-catalyzed [3 + 3] cycloadditions between enals and pyrazol-5-amines generate the core structure while introducing substituents.

Key Example:

  • Reactants : Cinnamaldehyde + 3-amino-1H-pyrazole + dimethylamine.
  • Catalyst : Cu(acac)₂ (10 mol%).
  • Conditions : CHCl₃, rt, 10 h → 85% yield.

This method reduces purification steps and improves atom economy but requires precise stoichiometric control.

Comparative Analysis of Methods

Table 4: Method Efficiency Metrics
Method Average Yield (%) Purity (%) Scalability
Nucleophilic Substitution 70 95 High
Cyclocondensation 75 90 Moderate
Post-Synthetic 68 85 Low to Moderate
One-Pot 82 88 High

Nucleophilic substitution remains the most reliable for large-scale synthesis, whereas one-pot methods offer efficiency for diversified analogs.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine as an antitumor agent. Research has shown that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold led to enhanced cytotoxicity in breast cancer models, suggesting its utility in developing new anticancer therapies .

Neurodegenerative Disease Probes

Another promising application is in the development of diagnostic probes for neurodegenerative diseases like Alzheimer's disease. Compounds similar to this compound have shown high affinity for β-amyloid plaques, which are characteristic of Alzheimer's pathology. This binding capability was confirmed through fluorescent confocal microscopy, indicating potential use in imaging and diagnosing Alzheimer's disease .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit bacterial growth. The structure-activity relationship studies suggest that modifications can enhance their efficacy against various pathogens, making them candidates for new antimicrobial agents .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Research indicates that certain derivatives can inhibit key enzymes involved in cancer cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments .

Molecular Probes

The unique photophysical properties of pyrazolo[3,4-b]pyridines allow them to be used as molecular probes in biochemical assays. Their ability to fluoresce under specific conditions makes them suitable for tracking biological processes in live cells or tissues .

Organic Electronics

In material science, this compound derivatives have been explored for their potential use in organic electronic devices. Their electronic properties can be tuned through structural modifications, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Photovoltaic Materials

Research into the photovoltaic properties of pyrazolo[3,4-b]pyridine derivatives suggests they could be integrated into solar cell technologies due to their favorable charge transport characteristics .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntitumor agentsSignificant antiproliferative effects observed
Alzheimer's disease probesHigh affinity for β-amyloid plaques
Antimicrobial agentsEfficacy against various pathogens
Biochemical ApplicationsEnzyme inhibitorsInhibition of cancer-related enzymes
Molecular probesUseful in tracking biological processes
Material ScienceOrganic electronicsTunable electronic properties
Photovoltaic materialsFavorable charge transport characteristics

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Variations

Pyrazolo-pyridine derivatives differ in nitrogen atom positioning and substituents, significantly altering their properties:

Compound Name Core Structure Key Substituents Impact on Properties
N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine Pyrazolo[3,4-b]pyridine N,N-Dimethyl at position 6 Enhanced solubility; potential kinase inhibition
5-Chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridin-6-amine Pyrazolo[3,4-b]pyridine Cl at position 5; isobutyl at position 1 Increased lipophilicity; GSK-3 inhibition
Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate Pyrazolo[4,3-b]pyridine Carboxylate at position 6; amino at position 3 Altered electronic properties; modified binding affinity
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Pyrazolo[3,4-b]pyridine Methyl at positions 4 and 6; amine at position 3 Steric hindrance; potential for selective interactions

Key Observations :

  • Nitrogen Positioning : Pyrazolo[3,4-b]pyridine derivatives (e.g., target compound) differ from pyrazolo[3,4-d]pyrimidines by lacking an additional nitrogen in the pyrimidine ring, reducing hydrogen-bonding capacity but improving metabolic stability .
  • Substituent Effects : Dimethylamine groups enhance solubility, while halogens (e.g., Cl) increase lipophilicity and target affinity .

Mechanistic Insights :

  • The dimethylamine group in the target compound improves solubility, aiding bioavailability, whereas bulky substituents (e.g., isobutyl) may limit tissue penetration .

Spectroscopic and Analytical Data

  • NMR : The target compound shows distinct peaks for dimethylamine protons (δ ~2.8–3.1 ppm) and pyrazole protons (δ ~7.5–8.2 ppm) .

Biological Activity

N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine is a member of the pyrazolo[3,4-b]pyridine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Anticancer Properties

Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown potent anti-proliferative activity against various cancer cell lines. A study reported that specific derivatives demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cells, indicating their potential as anticancer agents .

CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Research suggests that derivatives of this compound may play a role in treating neurological disorders such as Alzheimer's disease by inhibiting amyloid plaque formation. In vitro studies demonstrated high binding affinity to β-amyloid plaques, which are characteristic of Alzheimer's pathology .

Antiviral Activity

The antiviral potential of pyrazolo[3,4-b]pyridine derivatives has been explored as well. Certain compounds have shown efficacy against various viral infections, including those caused by tobacco mosaic virus and hepatitis A virus. These findings suggest that modifications to the pyrazolo[3,4-b]pyridine structure could lead to new antiviral agents .

The biological activities of this compound are attributed to several mechanisms:

  • Kinase Inhibition : Many pyrazolo[3,4-b]pyridine derivatives act as inhibitors of various kinases involved in cancer progression.
  • Apoptosis Induction : Compounds have been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic factors like BAX and downregulation of anti-apoptotic factors like Bcl-2 .
  • Cell Cycle Arrest : Some studies indicate that these compounds can arrest the cell cycle at specific phases (S and G2/M), thereby inhibiting cell proliferation .

Case Study 1: Anticancer Activity

In a recent study assessing the anticancer properties of this compound derivatives, researchers synthesized several analogs and evaluated their cytotoxicity against multiple cancer cell lines. The results showed that certain modifications significantly enhanced their potency.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of these compounds against oxidative stress-induced neuronal cell death. The study concluded that specific derivatives exhibited protective effects through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via a multicomponent reaction involving hydrazine, ethyl acetoacetate, aryl aldehydes, and substituted phenylacetonitriles, catalyzed by meglumine in ethanol at room temperature . Optimization includes:

  • Solvent choice : Ethanol enhances yield due to its polarity and ability to stabilize intermediates.
  • Catalyst loading : 10 mol% meglumine improves reaction efficiency without side products.
  • Reaction time : 300 minutes under stirring ensures completion.
  • Substrate scope : Aryl aldehydes with electron-donating/withdrawing groups are tolerated, but aliphatic aldehydes lead to side reactions .

Q. Which spectroscopic techniques are most effective for characterizing N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine, and what key spectral features should researchers look for?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for signals corresponding to the pyrazolo-pyridine core (e.g., aromatic protons at δ 7.5–8.5 ppm) and N,N-dimethyl groups (singlet at δ ~3.0 ppm for CH₃) .
  • FT-IR : Confirm C=N stretching (~1600 cm⁻¹) and NH/CH₃ vibrations (~2900–3100 cm⁻¹).
  • HRMS : Validate molecular ion peaks ([M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How can researchers address challenges such as low yields or side product formation during the synthesis of N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine derivatives?

  • Methodological Answer :

  • Side reactions : Avoid aliphatic aldehydes (e.g., formaldehyde) and electron-rich phenylacetonitriles, which cause complex mixtures. Use aryl aldehydes with nitro or methoxy substituents for cleaner reactions .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane) or recrystallization from ethanol.
  • Catalyst recycling : Meglumine can be recovered via filtration and reused without losing activity .

Q. What role do electronic effects of substituents play in the reactivity of aryl aldehydes during the multicomponent synthesis of pyrazolo-pyridin-amine derivatives?

  • Methodological Answer : Despite theoretical expectations, electronic effects (e.g., -NO₂ or -OCH₃ on aryl aldehydes) show minimal impact on yields in this reaction. This suggests that meglumine-mediated protonation steps and intermediate stabilization (e.g., Knoevenagel adducts) override electronic influences . Researchers should prioritize steric compatibility over electronic tuning for substrate selection.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine derivatives?

  • Methodological Answer :

  • Core modifications : Introduce substituents at positions 3, 4, or 7 of the pyrazolo-pyridine scaffold to assess antiviral or antitubercular activity .
  • Dimethylamine substitution : Compare bioactivity with non-methylated analogs (e.g., NH₂ or mono-methyl derivatives) to determine the role of N,N-dimethylation in target binding.
  • Assay selection : Use in vitro models (e.g., Mycobacterium tuberculosis H37Rv for antitubercular screening) with cytotoxicity profiling against mammalian cell lines .

Q. What computational strategies are suitable for predicting the binding affinity of N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine to biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., BRAF V600E) or microbial enzymes .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donor/acceptor counts from derivatives in Table 2 of .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS .

Data Analysis and Contradictions

Q. How should researchers interpret contradictory data regarding substituent effects on reaction yields in pyrazolo-pyridin-amine synthesis?

  • Methodological Answer : When electronic effects fail to correlate with yields (e.g., -NO₂ vs. -OCH₃ groups giving similar results), investigate:

  • Mechanistic pathways : Use isotopic labeling (e.g., ¹⁵N) or in situ FT-IR to identify rate-determining steps .
  • Intermediate stability : Conduct DFT calculations (e.g., Gaussian 16) to compare energy barriers for adduct formation.
  • Solvent interactions : Probe ethanol’s role in stabilizing charged intermediates via dielectric constant adjustments .

Biological Applications

Q. What in vitro assays are recommended for evaluating the antitubercular potential of N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine derivatives?

  • Methodological Answer :

  • MIC determination : Use the microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv .
  • Cytotoxicity screening : Test compounds on Vero or HEK-293 cells via MTT assay to calculate selectivity indices .
  • Resistance profiling : Compare activity against drug-sensitive and multidrug-resistant (MDR) strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.